molecular formula C8H9FIN B14762216 N-Ethyl-3-fluoro-5-iodoaniline

N-Ethyl-3-fluoro-5-iodoaniline

Cat. No.: B14762216
M. Wt: 265.07 g/mol
InChI Key: FWEDLJLUSTVDDC-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-5-iodoaniline is a halogenated aniline derivative featuring a benzene ring substituted with fluorine (at position 3), iodine (at position 5), and an ethyl group attached to the amine nitrogen. This compound’s unique structure combines electron-withdrawing halogens (F, I) and a sterically bulky N-ethyl group, making it distinct in reactivity and physicochemical properties. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science, where halogen positioning and alkylation significantly influence their applications .

Properties

Molecular Formula

C8H9FIN

Molecular Weight

265.07 g/mol

IUPAC Name

N-ethyl-3-fluoro-5-iodoaniline

InChI

InChI=1S/C8H9FIN/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3

InChI Key

FWEDLJLUSTVDDC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=CC(=C1)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-5-iodoaniline typically involves multiple steps. One common method is the nucleophilic substitution reaction where a fluoro and iodo substituted benzene derivative is reacted with an ethylamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-5-iodoaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives .

Scientific Research Applications

N-Ethyl-3-fluoro-5-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-5-iodoaniline involves its interaction with specific molecular targets. The presence of the fluoro and iodo substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or other applications .

Comparison with Similar Compounds

Substituent Effects: Halogens and Alkyl Groups

Key Comparisons:

  • Fluorine vs. Iodine: Fluorine’s high electronegativity induces strong inductive effects, polarizing the aromatic ring and activating/deactivating specific reaction sites. In contrast, iodine’s larger atomic radius and lower electronegativity enhance polarizability, favoring halogen-bonding interactions and altering solubility in nonpolar solvents.
  • N-Ethyl vs. N-H/N-Methyl : The ethyl group increases steric hindrance compared to unsubstituted aniline (N-H) or N-methyl analogs, reducing nucleophilicity at the amine site. This steric effect may also hinder crystallization, as seen in related alkylated anilines .

Positional Isomerism

Example: 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline
A 2023 study compared fluoroaniline isomers, demonstrating that substituent positions critically affect hydrogen bonding, molecular packing, and spectroscopic profiles. For instance:

  • 5-Nitro-2-fluoroaniline forms stronger intermolecular N–H···O hydrogen bonds due to nitro group positioning.
  • 2-Nitro-5-fluoroaniline exhibits weaker interactions but distinct IR and NMR shifts .
    Implications for N-Ethyl-3-fluoro-5-iodoaniline : The meta-fluoro and para-iodo arrangement likely creates a dipole moment distinct from ortho-substituted analogs, influencing solubility and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Halogenated Aniline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound 3-F, 5-I, N-Et ~296.1 (estimated) High halogen content; low water solubility; potential for halogen bonding
3-Chloro-N-phenyl-phthalimide 3-Cl, N-Ph, phthalimide 257.67 High thermal stability; used in polyimide synthesis
5-Nitro-2-fluoroaniline 2-F, 5-NO₂ 172.12 Strong hydrogen bonding; distinct IR bands
2-Nitro-5-fluoroaniline 5-F, 2-NO₂ 172.12 Weaker intermolecular interactions; altered NMR shifts

Notes:

  • This compound ’s iodine content increases molecular weight and reduces solubility in aqueous media compared to fluorine-only analogs.
  • Unlike 3-chloro-N-phenyl-phthalimide (used in polymers), the target compound’s alkylated amine and iodine may favor applications in catalysis or medicinal chemistry .

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